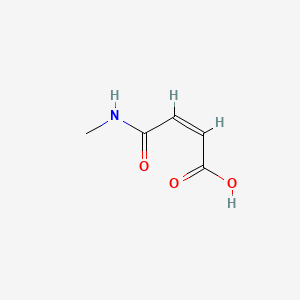

N-Methylmaleamic acid

説明

Historical Context and Evolution of Research

The study of N-Methylmaleamic acid is rooted in broader investigations into the intramolecular reactions of dicarboxylic acid derivatives. Early research often focused on related compounds like phthalamic acid and its N-methyl derivative to understand the mechanisms of hydrolysis and cyclization. researchgate.netacs.org A pivotal area of historical research has been the intramolecular catalysis of amide hydrolysis, where the adjacent carboxylic acid group participates in the cleavage of the amide bond. researchgate.netscispace.comrsc.org

Seminal work in this field, notably by researchers like Kirby and Lancaster, systematically investigated the hydrolysis of a series of substituted N-methylmaleamic acids. rsc.orgexo-ricerca.it These studies revealed that the rate of this intramolecular reaction is remarkably sensitive to the substitution pattern on the carbon-carbon double bond. researchgate.netrsc.org For instance, the introduction of alkyl groups was found to significantly increase the rate of hydrolysis, with some dialkyl-substituted derivatives exhibiting extremely high reactivity. rsc.orgexo-ricerca.it Later investigations by Kluger and Chin further explored the intramolecular hydrolysis mechanism across a series of N-alkylmaleamic acids derived from amines with varying basicities. exo-ricerca.it

With the advancement of computational chemistry, the focus of research evolved to include theoretical studies. Ab initio and Density Functional Theory (DFT) calculations became crucial tools for elucidating the intricate details of the reaction mechanisms. researchgate.netacs.orgresearchgate.net These computational approaches have allowed scientists to model the reaction pathways, compare the energetics of concerted versus stepwise mechanisms, and understand the significant influence of solvent effects on the hydrolysis and cyclization processes. researchgate.netresearchgate.netjst.go.jpacs.org

Significance in Contemporary Chemical Science

In modern chemical science, this compound and its analogues are highly significant as model compounds for studying fundamental reaction mechanisms. researchgate.net The intramolecular amide hydrolysis of these compounds serves as a classic model for understanding more complex biological processes, such as peptide bond cleavage by proteolytic enzymes. researchgate.net The efficiency and sensitivity of the intramolecular catalysis provide a rich platform for investigating principles of proximity and orientation in chemical reactions.

The pH-dependent nature of the hydrolysis of maleamic acid derivatives has led to their prominence in materials science and medicinal chemistry. researchgate.net They are widely regarded as effective acid-sensitive linkers or "caging groups." researchgate.netacs.org This property is exploited in the design of "smart" materials and drug delivery systems that can release an active molecule in response to a specific acidic environment, such as those found in tumor tissues or within certain cellular compartments. acs.org

Furthermore, this reactivity is harnessed in the design of prodrugs, where a pharmacologically active molecule is temporarily modified to improve properties like stability or bioavailability. exo-ricerca.italquds.eduexo-ricerca.it The reversible nature of the amide bond formation from certain anhydrides is also being explored in polymer chemistry for the development of chemically recyclable polymer networks, addressing sustainability in materials. researchgate.net

Overview of Research Domains

The study of this compound spans several key domains of chemistry:

Organic Chemistry : This field focuses on the fundamental aspects of the compound, including the synthesis of its derivatives, the study of reaction mechanisms like hydrolysis and cyclization, and the exploration of intramolecular catalysis. rsc.orgexo-ricerca.itresearchgate.net

Medicinal Chemistry and Pharmacology : Here, the focus is on applying the unique pH-sensitive properties of the maleamic acid linkage. Researchers design and synthesize prodrugs of various therapeutic agents—such as tranexamic acid, amoxicillin, and cephalexin—to achieve controlled or targeted drug release. exo-ricerca.itacs.orgalquds.edu

Polymer and Materials Science : In this domain, this compound derivatives are used as building blocks or functional linkers. researchgate.net Research includes their incorporation into polymers to create recyclable materials and their use as agents to modify the heat resistance of resins like ABS and PVC. researchgate.netgoogleapis.comrsc.org

Computational and Theoretical Chemistry : This area employs sophisticated computational methods like DFT to model the reaction dynamics of this compound. researchgate.netresearchgate.net These studies provide deep insights into transition state structures, reaction energy barriers, and the role of solvents, which are often difficult to determine experimentally. researchgate.netresearchgate.netjst.go.jpacs.org

Biochemistry : The compound serves as a model system for mimicking and understanding enzyme-catalyzed reactions. researchgate.netresearchgate.net The study of its intramolecularly catalyzed hydrolysis provides valuable information on how enzymes can achieve massive rate accelerations through the precise positioning of catalytic groups.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6936-48-7 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₅H₇NO₃ | sigmaaldrich.comechemi.com |

| Molecular Weight | 129.116 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid | cymitquimica.com |

| InChI Key | DFQUBYCHLQAFOW-IHWYPQMZSA-N | echemi.comcymitquimica.com |

Structure

3D Structure

特性

CAS番号 |

6936-48-7 |

|---|---|

分子式 |

C5H7NO3 |

分子量 |

129.11 g/mol |

IUPAC名 |

4-(methylamino)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C5H7NO3/c1-6-4(7)2-3-5(8)9/h2-3H,1H3,(H,6,7)(H,8,9) |

InChIキー |

DFQUBYCHLQAFOW-UHFFFAOYSA-N |

SMILES |

CNC(=O)C=CC(=O)O |

正規SMILES |

CNC(=O)C=CC(=O)O |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Synthetic Methodologies and Pathways of N Methylmaleamic Acid

Established Synthetic Routes

The traditional synthesis of N-Methylmaleamic acid primarily relies on the straightforward reaction between methylamine (B109427) and maleic anhydride (B1165640) or its derivatives. These methods are well-documented and widely employed due to their simplicity and efficiency.

Amidation Reactions

The most common and direct method for synthesizing this compound is through the amidation of maleic anhydride. This reaction involves the nucleophilic attack of methylamine on one of the carbonyl carbons of the anhydride ring, leading to the opening of the ring and the formation of the corresponding amic acid. The reaction is typically rapid and exothermic. The synthesis of N-arylmaleimides, for instance, proceeds through a two-step mechanism where the first step is the formation of the maleamic acid by reacting an arylamine with maleic anhydride. srce.hr This principle is directly applicable to the synthesis of this compound using methylamine.

The general reaction can be summarized as follows: Maleic Anhydride + Methylamine → this compound

This process is foundational in the production of various amine-based polymers and resins. zbaqchem.com

Maleic Anhydride Derivatives as Precursors

The synthesis of N-substituted maleamic acids is readily achieved by reacting maleic anhydride with primary mono- or diamines in suitable solvents. zbaqchem.com This establishes maleic anhydride as the key precursor for this compound. The reaction between maleic anhydride and amines is a fundamental pathway for producing not only maleamic acids but also maleimides, which are crucial in the manufacturing of high-performance polymers and other advanced materials. zbaqchem.com The process typically involves the direct addition of the amine to the anhydride. zbaqchem.com For example, a described synthesis involves charging a reactor with a solution of maleic anhydride in chlorobenzene (B131634) and then introducing methylamine gas to produce a slurry of N-methyl maleinamic acid. prepchem.com

Advanced and Novel Synthetic Approaches

In recent years, research has focused on developing more efficient, sustainable, and versatile methods for the synthesis of amides, including this compound. These advanced approaches aim to improve reaction conditions, catalyst efficiency, and environmental footprint.

Catalytic Synthesis

Catalytic methods for amidation reactions offer significant advantages over stoichiometric approaches, such as milder reaction conditions and reduced waste. Several catalytic systems have been explored for the synthesis of amides from carboxylic acids and their anhydrides.

One notable development is the use of diboronic acid anhydride (DBAA) as a catalyst for the dehydrative condensation of hydroxycarboxylic acids with aqueous methylamine to synthesize N-methyl secondary amides. rsc.org This demonstrates the potential of boronic acid-based catalysts in forming N-methyl amides. While this specific example involves hydroxycarboxylic acids, the principle of using DBAA catalysis for amidation with aqueous methylamine is a significant advancement. rsc.org

Another catalytic approach involves the use of niobium(V) oxide (Nb2O5) as a heterogeneous catalyst. Nb2O5 has shown high activity in the amidation of carboxylic acids and their anhydrides, attributed to the activation of the carbonyl group by Lewis acid sites on the catalyst's surface. researchgate.netresearchgate.net This makes it a promising reusable catalyst for the synthesis of various amides and imides. researchgate.netresearchgate.net

Furthermore, a patent describes a process where a mixture of This compound and sulfuric acid is used as a catalyst for the esterification of maleamic acid, highlighting a self-catalytic or product-catalyzed aspect in related reactions. google.com

| Catalyst | Precursors | Key Findings/Advantages | Reference |

|---|---|---|---|

| Diboronic acid anhydride (DBAA) | Hydroxycarboxylic acids and aqueous methylamine | First catalytic method for this specific reaction; uses readily available and safer aqueous methylamine. | rsc.org |

| Niobium(V) oxide (Nb2O5) | Dicarboxylic acids/anhydrides and amines | Highly effective heterogeneous catalyst; reusable; high turnover numbers. | researchgate.netresearchgate.net |

| This compound and Sulfuric acid mixture | Maleamic acid and alcohol | Acts as a catalyst in the esterification process, a related reaction. | google.com |

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the synthesis of organic compounds to minimize environmental impact. This includes the use of greener solvents, renewable feedstocks, and atom-economical reactions.

In the context of maleic anhydride, a key precursor for this compound, green approaches are being explored for its production. One such method is the catalytic oxidation of bio-based feedstocks like furfural (B47365), which can be derived from biomass, offering a renewable alternative to petroleum-based routes. cnchemshop.comrsc.org

For the synthesis of related dimaleamic acids, green methods have been reported that utilize environmentally benign solvents like acetic acid and water, requiring minimal work-up procedures. mdpi.com These approaches, such as the base-catalyzed maleimide (B117702) ring opening in water or di-N-acylation in acetic acid, provide sustainable alternatives for producing bidentate ligands for applications like metal-organic frameworks (MOFs). mdpi.com The application of such principles, for instance, performing the amidation of maleic anhydride with methylamine in a green solvent, would align the synthesis of this compound with green chemistry goals.

| Green Chemistry Approach | Reaction/Process | Significance | Reference |

|---|---|---|---|

| Use of Renewable Feedstocks | Oxidation of furfural to maleic anhydride | Reduces reliance on fossil fuels and lowers carbon footprint. | cnchemshop.comrsc.org |

| Use of Green Solvents | Synthesis of dimaleamic acids in acetic acid or water | Avoids hazardous organic solvents and simplifies purification. | mdpi.com |

Multi-step Convergent Synthesis

While this compound itself is a relatively simple molecule typically synthesized in a single step, the principles of convergent synthesis are highly relevant for the preparation of more complex, substituted maleamic acids. For instance, a substituted maleic anhydride derivative could be synthesized in one pathway, while a complex amine is prepared in another. The two fragments are then combined in a final step to yield the desired substituted maleamic acid. This strategy is particularly advantageous in the synthesis of natural products and pharmaceuticals containing maleamic acid moieties. The synthesis of the 2,3-disubstituted maleic anhydride segment of tautomycin in an optically active form is an example of the synthesis of a key fragment for a convergent approach. scispace.com

A hypothetical convergent synthesis for a complex this compound derivative could involve:

Fragment A Synthesis: Preparation of a substituted maleic anhydride.

Fragment B Synthesis: Preparation of a complex primary amine (in this case, methylamine is simple, but for derivatives, this fragment could be complex).

Fragment Coupling: Reaction of Fragment A and Fragment B to form the final product.

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of this compound and its derivatives, typically initiated by the reaction between an amine and a cyclic anhydride like maleic anhydride, involves important considerations of regioselectivity and stereoselectivity, particularly when substituted precursors are used. These factors determine the precise isomeric structure of the final product.

Regioselectivity

Regioselectivity in the synthesis of this compound derivatives becomes a critical factor when an unsymmetrical anhydride, such as citraconic anhydride (methylmaleic anhydride) or itaconic anhydride, is used. The nucleophilic attack by the amine can occur at one of two distinct carbonyl carbons, leading to the formation of two possible regioisomeric products.

Research has demonstrated that the outcome of this nucleophilic attack is highly dependent on both electronic effects of substituents and the reaction conditions.

Electronic Effects: In the reaction of itaconic anhydride with various aryl amines, the electronic nature of the substituents on the amine plays a directing role. It was found that amines bearing electron-donating groups tend to favor nucleophilic attack on the C-5 carbonyl of the anhydride ring. Conversely, the presence of electron-withdrawing groups on the aryl amine enhances the preference for attack at the C-2 carbonyl. uludag.edu.tr

Reaction Conditions: The ratio of the resulting regioisomers can also be finely controlled by manipulating the reaction conditions. In a study involving the reaction of n-butylamine with citraconic anhydride, it was discovered that the proportion of the two n-butyl citraconamic acid isomers (α and β) could be adjusted by controlling the reaction temperature and duration. researchgate.net This tunability allows for the selective synthesis of a desired regioisomer.

The table below summarizes the key factors that influence the regiochemical outcome in the synthesis of this compound analogues.

| Factor | Influence on Regioselectivity | Example System | Reference |

|---|---|---|---|

| Substituent Electronic Effects | Electron-donating groups on the amine favor attack at the C-5 carbonyl of the anhydride, while electron-withdrawing groups favor attack at the C-2 carbonyl. | Itaconic anhydride and substituted aryl amines | uludag.edu.tr |

| Reaction Temperature | Can be adjusted to control the ratio of α and β isomeric products. | n-Butylamine and citraconic anhydride | researchgate.net |

| Reaction Time | Along with temperature, influences the equilibrium between the two regioisomers. | n-Butylamine and citraconic anhydride | researchgate.net |

Stereoselectivity

The primary synthesis of this compound from maleic anhydride and methylamine is inherently stereoselective. The geometry of the starting material, maleic anhydride, dictates the stereochemistry of the product.

Maleic anhydride possesses a cis (or Z) configuration at its carbon-carbon double bond, which is locked in place by the cyclic structure. The ring-opening reaction by methylamine proceeds without altering this configuration. As a result, the product, this compound, is formed exclusively as the cis or (Z)-isomer. wikipedia.org This retention of stereochemistry is a key feature of this synthetic pathway.

Further stereochemical complexity can arise in Diels-Alder reactions where maleic anhydride acts as a dienophile, often showing high stereoselectivity for the exo adduct. wikipedia.orgscispace.com However, for the direct synthesis of the amic acid, the principal stereochemical outcome is the preservation of the double bond's cis geometry.

Chemical Reactivity and Mechanistic Investigations

Hydrolytic Stability and Degradation Pathways

The hydrolysis of N-methylmaleamic acid is a critical aspect of its chemistry, significantly influenced by pH and structural features. The degradation primarily proceeds via intramolecular catalysis facilitated by the neighboring carboxylic acid group.

The stability of this compound is highly dependent on the pH of the solution. exo-ricerca.it The rate of hydrolysis is considerably faster in acidic conditions compared to neutral or alkaline environments. exo-ricerca.itrsc.orgalquds.edu For instance, the half-life for the conversion of a tranexamic acid prodrug incorporating a maleamic acid linker was found to be 54 minutes in 1 N HCl, but increased to 270 hours at pH 5. exo-ricerca.it This pH-dependent hydrolysis is a key feature, with the un-ionized form of the carboxylic acid being the reactive species. researchgate.net

The degradation pathway involves an intramolecular nucleophilic attack of the carboxylic acid on the amide carbonyl. This leads to the formation of a tetrahedral intermediate. alquds.edu The breakdown of this intermediate is often the rate-limiting step and results in the formation of maleic anhydride (B1165640) and methylamine (B109427). researchgate.netalquds.edu Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to model the reaction coordinates and transition states, confirming that the concerted mechanism is energetically more favorable than a stepwise process in both gas and solution phases. researchgate.net The reaction barriers are notably lower in solution. researchgate.net

Substituents on the carbon-carbon double bond have a profound effect on the rate of hydrolysis. rsc.orgrsc.org A single alkyl group enhances the hydrolysis rate, and this effect increases with the size of the alkyl group. rsc.org The introduction of a second alkyl group has a disproportionately larger effect, dramatically increasing the reaction rate. rsc.org However, if these two alkyl groups are part of a ring structure, this rate enhancement is significantly diminished. rsc.org The rates of hydrolysis for a series of dialkyl-N-methylmaleamic acids can vary by over ten orders of magnitude. rsc.orgresearchgate.net

Intramolecular Cyclization Reactions

Under certain conditions, this compound can undergo intramolecular cyclization, a reaction that competes with hydrolysis. This process is also influenced by the molecular structure and the reaction environment.

Formation of N-Methylmaleimides

The intramolecular cyclization of this compound leads to the formation of N-methylmaleimide. researchgate.net This reaction involves the nucleophilic attack of the amide nitrogen on the carboxyl group, resulting in the elimination of a water molecule. While hydrolysis is favored in aqueous acidic conditions, the formation of the imide can become significant, particularly in non-aqueous solutions or under specific catalytic conditions. nih.gov For primary amines, the formation of N-substituted maleimides is often favored in non-aqueous environments. nih.gov

The cyclization to form the imide, similar to hydrolysis, can be influenced by the pH. researchgate.net Studies on related phthalamic acids show that imide formation exhibits a bell-shaped pH-rate profile, suggesting the involvement of specific ionization states of the molecule. researchgate.net

Kinetics and Thermodynamics of Cyclization

The kinetics of the cyclization reaction are complex and indicate the involvement of intermediates. researchgate.net The rate of cyclization is dependent on the concentration of the un-ionized acid. researchgate.net Theoretical calculations have shown that for the intramolecular amide hydrolysis, which leads to cyclization, the concerted reaction mechanism is energetically favored over stepwise mechanisms. researchgate.net

The thermodynamics of the cyclization process are influenced by factors such as solvent and substitution. Computational studies have revealed that solvent effects can significantly lower the reaction barriers for intramolecular reactions compared to the gas phase. researchgate.net The "effective concentration" of the neighboring carboxyl group, a measure of its proximity and orientation for intramolecular attack, is a key determinant of reactivity. rsc.orgresearchgate.net For highly reactive dialkyl-N-methylmaleamic acids, this effective concentration can be exceptionally high, leading to rapid cyclization and subsequent hydrolysis to the corresponding anhydride. rsc.orgresearchgate.netresearchgate.net

Addition Reactions

The carbon-carbon double bond in this compound is electron-deficient due to the adjacent carbonyl groups, making it susceptible to nucleophilic attack through addition reactions.

Michael Additions

This compound can act as a Michael acceptor, undergoing conjugate addition reactions. wikipedia.orgmasterorganicchemistry.com In a Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated carbonyl system. wikipedia.org While specific examples involving this compound as the acceptor are not extensively detailed in the provided context, the reactivity of the maleimide (B117702) moiety, which is structurally related, is well-established in Michael additions. For instance, bismaleimides can be polymerized with monomers like Meldrum's acid via Michael addition. rsc.org This type of reaction is a versatile method for forming carbon-carbon bonds. wikipedia.org

Reactions with Nucleophiles

The electrophilic nature of the double bond in this compound allows it to react with various nucleophiles. nih.gov These can include amines, thiols, and other soft nucleophiles. nih.govpkusz.edu.cn The reaction of maleamic acids with amines can lead to a transamidation reaction, where the original amine is exchanged for the new nucleophilic amine. nih.gov This process is facilitated by the same intramolecular mechanism involving the formation of a cyclic anhydride intermediate. nih.gov The anhydride can then be attacked by another amine, leading to an equilibrium between the different amide products. nih.gov Strong nucleophiles, such as those derived from Grignard or organolithium reagents, can also potentially react with the carbonyl groups of the carboxylic acid derivative. ualberta.ca

Role as an Intermediate in Organic Transformations

One significant role is in the hydrolysis of amides, where the molecule acts as an intermediate that facilitates the subsequent formation of a more stable anhydride. For instance, substituted N-methylmaleamic acids can be converted into their corresponding stable maleic anhydrides. rsc.orgexo-ricerca.it The rate of this conversion is highly sensitive to the substitution pattern on the carbon-carbon double bond. In the case of dimethyl-N-n-propylmaleamic acid, it is transformed into dimethylmaleic anhydride with a half-life of less than one second at 39°C in acidic conditions (below pH 3), highlighting its transient nature as an intermediate. rsc.orgexo-ricerca.it

This compound also appears as an intermediate in specific Diels-Alder reactions. In the reaction between 2-furoic acid and N-methyl maleimide, particularly in the presence of sodium hydroxide (B78521) in water, the sodium salt of this compound is formed as an intermediate species. rsc.org This demonstrates its role in facilitating reactions that might otherwise be slow or inefficient in common organic solvents. rsc.org The strategic use of N-alkylmaleamic acids as linkers in prodrug design further underscores their function as intermediates, where their cleavage releases the active therapeutic agent. exo-ricerca.it

Reaction Mechanisms and Transition State Analysis

The intramolecular amide hydrolysis of this compound has been a subject of detailed mechanistic investigation, revealing the nuanced interplay of substituent effects, solvent, and reaction pathways. The hydrolysis proceeds via intramolecular nucleophilic catalysis, where the adjacent carboxylic acid group participates directly in the cleavage of the amide bond. exo-ricerca.itexo-ricerca.it

Computational studies, including Density Functional Theory (DFT) and ab initio molecular orbital calculations, have been employed to elucidate the precise mechanism. These studies have compared concerted versus stepwise reaction pathways. The concerted mechanism is found to be more energetically favorable than stepwise mechanisms in both the gas phase and in solution. researchgate.net The calculated reaction barriers for this hydrolysis are significantly lower in solution compared to the gas phase, indicating a substantial solvent effect. researchgate.net

The mechanism of acid-catalyzed hydrolysis involves the formation of a tetrahedral intermediate. exo-ricerca.itresearchgate.net A key finding is that the rate-limiting step of the reaction is not fixed; it depends on the nature of the amine leaving group and the acidity of the medium. exo-ricerca.itexo-ricerca.it

Tetrahedral Intermediate Formation as Rate-Limiting Step : For certain amine leaving groups, such as acyclovir (B1169) or cefuroxime (B34974) moieties in prodrug designs, the formation of the tetrahedral intermediate is the slowest step. exo-ricerca.it

Tetrahedral Intermediate Dissociation as Rate-Limiting Step : When the leaving group is a primary amine or a tranexamic acid moiety, the collapse or dissociation of the tetrahedral intermediate becomes rate-limiting. exo-ricerca.itexo-ricerca.it

Transition state analysis has provided further insight into the hydrolysis reaction. Reaction coordinate analysis using AM1 molecular orbital calculations has been used to map the intramolecular cyclization process. researchgate.net This analysis identified a transition state connecting the reactant to a zwitterionic intermediate. researchgate.net While the formation of this zwitterionic intermediate is highly endothermic in the gas phase, the energy barrier is markedly reduced by the hydration of the amide and carboxyl oxygen atoms by water molecules, highlighting the crucial role of the solvent in stabilizing the transition state. researchgate.net The efficiency of the intramolecular catalysis is remarkably sensitive to the substitution pattern on the double bond, with the rates of hydrolysis for various dialkyl-N-methylmaleamic acids spanning over ten orders of magnitude. rsc.org

Interactive Data Table: Reactivity of Substituted N-Methylmaleamic Acids

The table below summarizes the effect of substitution on the rate of hydrolysis of this compound analogues, demonstrating the principles of intramolecular catalysis.

| Compound | Substituent(s) | Relative Rate of Hydrolysis | Key Finding | Reference |

| This compound | None | Base Rate | Serves as a reference for substitution effects. | exo-ricerca.it |

| Alkyl-N-methylmaleamic acids | Single alkyl group | Increased rate | The rate of hydrolysis increases with the size of the alkyl group. | rsc.org |

| Dialkyl-N-methylmaleamic acids | Two alkyl groups | Disproportionately larger increase | A second alkyl group has a significantly larger effect on the rate. | rsc.org |

| Dimethyl-N-n-propylmaleamic acid | Two methyl groups, one n-propyl group | Extremely high (t½ < 1s at 39°C, pH < 3) | Effective concentration of the carboxyl group is > 10¹⁰ M. | rsc.orgexo-ricerca.it |

| Cycloalkene-fused N-methylmaleamic acids | Two alkyl groups joined in a ring | Sharply reduced rate increase | The rate enhancement is less pronounced compared to two separate alkyl groups. | rsc.org |

Polymerization Studies and Polymer Chemistry Applications

Homopolymerization Characteristics

The ability of N-Methylmaleamic acid to undergo homopolymerization is a key area of interest for the synthesis of functional polymers.

Radical Polymerization

N-substituted maleamic acids, including by extension this compound, can undergo free-radical polymerization. Research has shown that N-substituted maleamic acids can be polymerized using free radical initiators to form poly(N-substituted maleamic acid). uobaghdad.edu.iquobaghdad.edu.iq For instance, poly (N-Imidazolyl maleamic acid) has been synthesized through free-radical polymerization using dibenzoyl peroxide as an initiator. rdd.edu.iq This suggests that this compound could similarly be polymerized through its vinyl group under appropriate radical initiation conditions.

A common subsequent step in the polymerization of N-substituted maleamic acids is the chemical dehydration of the resulting poly(maleamic acid) to yield poly(maleisoimide). uobaghdad.edu.iquobaghdad.edu.iq This post-polymerization modification highlights a pathway to creating polymers with reactive isoimide (B1223178) rings in their repeating units, which can further be rearranged to the more stable imide structure, offering a route to thermosetting materials. uobaghdad.edu.iq

Controlled Polymerization Techniques

Currently, there is a lack of specific research findings in the public domain regarding the controlled polymerization of this compound using techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT), or Nitroxide-Mediated Polymerization (NMP). These advanced polymerization methods are known to provide excellent control over polymer molecular weight, architecture, and dispersity. nih.govrsc.org While controlled polymerization has been successfully applied to a wide range of functional monomers, its application to this compound remains an area for future investigation.

Copolymerization with Various Monomers

The copolymerization of this compound and its derivatives with other vinyl monomers is a versatile method for introducing specific functionalities into polymers.

Reactivity Ratios and Monomer Sequence Distribution

For example, N-substituted maleisoimides, which are derived from the dehydration of N-substituted maleamic acids, have been copolymerized with various vinylic monomers such as acrylonitrile, methyl methacrylate (B99206), and methyl acrylate. researchgate.net The determination of reactivity ratios in these systems allows for the prediction of the copolymer structure. For instance, in the copolymerization of ethyl methacrylate (EMA) and methacrylamide (B166291) (MAM), the reactivity ratios were found to be r(EMA) = 0.197 and r(MAM) = 0.230, indicating a tendency towards the formation of an alternating copolymer. ekb.eg In contrast, for the copolymerization of vinyl acetate (B1210297) (VAC) and MAM, the reactivity ratios were r(VAC) = 0.294 and r(MAM) = 4.314, suggesting that the copolymer will be enriched in MAM units. ekb.eg

The following table presents reactivity ratios for the copolymerization of various N-substituted monomers with common vinyl monomers, providing a comparative context for the potential behavior of this compound.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization Type | Reference |

|---|---|---|---|---|---|

| Ethyl Methacrylate (EMA) | Methacrylamide (MAM) | 0.197 | 0.230 | Alternating | ekb.eg |

| Vinyl Acetate (VAC) | Methacrylamide (MAM) | 0.294 | 4.314 | Block-like (rich in MAM) | ekb.eg |

| Styrene (B11656) (St) | Pentadecylphenyl Methacrylate (PDPMA) | 0.93 | 0.05 | Random with alternation | nih.gov |

Synthesis of Functional Copolymers

Functional copolymers containing maleamic acid moieties can be synthesized through various routes. One approach involves the direct copolymerization of N-substituted maleamic acids with other monomers. For instance, copolymers of acrylic acid and N-alkylmaleamic acids have been prepared. uq.edu.au

Another significant method is the post-polymerization modification of pre-synthesized polymers. A prominent example is the reaction of styrene-maleic anhydride (B1165640) (SMA) copolymer with primary amines to introduce N-substituted maleamic acid groups along the polymer chain. core.ac.uk This method allows for the creation of functional copolymers with controlled properties. For example, reacting SMA with 4-aminomethylbenzene sulfonamide can yield a styrene-maleimide copolymer derivative. core.ac.uk

This compound Derivatives in Polymer Design

This compound and its derivatives are valuable building blocks in the design of functional polymers for a range of applications. The presence of both a carboxylic acid and an amide group, along with a polymerizable double bond, allows for the creation of polymers with tailored properties such as thermal stability, solubility, and reactivity.

The cyclodehydration of N-substituted maleamic acids to the corresponding maleimides is a key reaction in polymer design. google.com This transformation is utilized in the preparation of polyimides, which are known for their high thermal resistance. nih.gov The synthesis of new bismaleimide (B1667444) homopolymers and copolymers often proceeds through a maleamic acid intermediate. nih.gov

Furthermore, the ability to introduce this compound units into a polymer backbone allows for the design of materials for specific applications, such as drug delivery systems where the maleamic acid linkage can be designed to be cleavable under certain physiological conditions. rdd.edu.iq The synthesis of polymers with pendent N-substituted maleamic acid groups offers a platform for further chemical modifications, enabling the attachment of various functional molecules.

Design of Polymeric Precursors

This compound serves as a fundamental building block in the design of polymeric precursors, most notably for the synthesis of polyimides. The typical synthesis route involves the reaction of a primary amine, in this case, methylamine (B109427), with maleic anhydride. fsu.edu This reaction opens the anhydride ring to form the this compound monomer.

These amic acid monomers can then be polymerized. However, more commonly, copolymers of maleic anhydride with other vinyl monomers (like styrene or acrylates) are first synthesized, and then the anhydride units along the polymer backbone are reacted with methylamine to form the corresponding this compound side chains. rsc.org This approach allows for the creation of polymers with a controlled density of reactive amic acid groups.

The this compound units within the polymer chain are precursors to the more thermally stable N-methylmaleimide structures. This transformation is typically achieved through a cyclodehydration reaction, which involves heating the polymer to eliminate water and form the five-membered imide ring. fsu.edu This process is crucial for developing materials with enhanced thermal and mechanical properties. The general two-step process, starting from a maleic anhydride copolymer, is a common strategy for creating functional polyimides. researchgate.net

The design of these precursors allows for significant control over the final polymer's properties. By selecting different co-monomers to polymerize with maleic anhydride, the backbone of the resulting polymer can be tailored for flexibility, solubility, and other characteristics before the introduction of the this compound functionality.

Post-Polymerization Modifications

Post-polymerization modification (PPM) is a powerful technique for introducing functional groups onto a pre-existing polymer backbone. Copolymers containing maleic anhydride are excellent platforms for PPM due to the high reactivity of the anhydride ring towards nucleophiles like primary amines. rsc.orgnih.gov

The reaction of a maleic anhydride-containing polymer with methylamine is a direct method to synthesize a polymer decorated with this compound side chains. This reaction is typically rapid and proceeds with high conversion under ambient conditions, opening the anhydride ring to form the amic acid structure. rsc.orgnih.gov This modification dramatically changes the chemical nature of the polymer, for instance, by introducing acidic and hydrogen-bonding capabilities.

This amine-anhydride reaction serves as a modular route to functional polymer surfaces and bulk materials. For example, studies on poly(styrene-co-maleic anhydride) brushes have demonstrated that such modifications can be used to create surfaces with tailored functionalities. rsc.org Once the this compound group is formed on the polymer, it can potentially undergo further reactions, although the most common subsequent modification is its conversion to the corresponding N-methylmaleimide. This imidation is a form of post-polymerization modification that significantly alters the polymer's properties, particularly its thermal stability. researchgate.net

The table below summarizes the conditions and outcomes of modifying maleic anhydride copolymers with amines, a process directly analogous to the formation of this compound functionalities on a polymer chain.

| Copolymer System | Amine Modifier | Reaction Conditions | Resulting Functional Group | Reference |

| Poly(styrene-co-maleic anhydride) | Methylamine | Ambient Temperature | This compound | rsc.org |

| Poly(styrene-co-maleic anhydride) | Cystamine | Ambient Temperature | Thiol-functionalized amic acid | rsc.org |

| Poly(maleic anhydride-alt-octadecene) | Various amines | Not specified | Maleamic acid and maleimide (B117702) derivatives | researchgate.net |

| Poly(maleic anhydride-co-methyl methacrylate) | Sodium phthalimide (B116566) | -5°C to Room Temp | Phthalimide-modified amic acid | researchgate.net |

| Poly(maleic anhydride-co-methyl methacrylate) | 2-amino ethyl benzoate | -5°C | Ester-functionalized amic acid | ajchem-a.com |

Structure-Property Relationships in this compound-derived Polymers

The relationship between the chemical structure of polymers derived from this compound and their resulting physical properties is a key area of study. The properties are heavily influenced by the polymer backbone, the presence of the amic acid group, and its subsequent conversion to an imide.

Polymers containing this compound units are essentially poly(amic acids). The carboxylic acid and amide groups are capable of forming strong intermolecular and intramolecular hydrogen bonds. This hydrogen bonding significantly affects the polymer's solubility, glass transition temperature (Tg), and mechanical properties. For instance, the introduction of such polar groups tends to increase the Tg compared to the non-functionalized backbone polymer.

Upon cyclodehydration to form poly(N-methylmaleimide), the polymer structure becomes more rigid. The five-membered imide ring restricts segmental motion of the polymer chain, which generally leads to a significant increase in the glass transition temperature and enhanced thermal stability. researchgate.net The properties of poly(N-methylmaleimide) and its copolymers have been studied, revealing that the bulkiness of the N-substituent on the maleimide ring plays a crucial role in determining thermal properties. science.gov

For example, copolymers of N-substituted maleimides with monomers like styrene or methyl methacrylate allow for the tuning of optical and thermal properties. The introduction of the rigid N-methylmaleimide unit into a polymer like poly(methyl methacrylate) can increase its glass transition temperature and alter its refractive index. researchgate.net

The following table presents data on the glass transition temperatures (Tg) for various maleimide-containing polymers, illustrating the impact of the imide structure on this key property.

| Polymer System | Glass Transition Temperature (Tg) (°C) | Key Structural Feature | Reference |

| Poly(N-methylmaleimide-alt-isobutene) | Not specified, but noted for high thermal stability | Alternating copolymer structure | science.govscience.gov |

| Poly(N-isopropylmaleimide) | 167 | Bulkier N-alkyl group | researchgate.net |

| Poly(N-cyclohexylmaleimide) | 199 | Bulky cycloaliphatic N-substituent | researchgate.net |

| Poly(N-phenylmaleimide) | 226 | Rigid aromatic N-substituent | researchgate.net |

| Poly(maleic anhydride-co-methyl methacrylate) | 126 | Anhydride precursor | researchgate.net |

| Phthalimide-modified Poly(MAN-co-MMA) | 158 | Increased rigidity from phthalimide group | researchgate.net |

Thermal Behavior and Stability of Related Polymeric Systems

The thermal properties of polymers derived from this compound are critical for their application, particularly in high-performance materials. The thermal behavior is typically studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Poly(amic acids), such as what would be formed from the polymerization of this compound, generally exhibit a two-stage decomposition process. The first stage, occurring at lower temperatures, is the cyclodehydration of the amic acid to the corresponding imide, accompanied by the loss of water. The second, higher-temperature stage involves the degradation of the resulting polyimide backbone.

The thermal stability of the final poly(N-methylmaleimide) is significantly higher than its poly(amic acid) precursor. TGA studies on various poly(N-substituted maleimides) show that they are generally stable up to temperatures above 300°C. researchgate.net For instance, poly(N-methylmaleimide) shows no significant weight loss below 300°C, with a maximum decomposition temperature between 400-440°C. researchgate.net This high thermal stability is attributed to the rigid, aromatic-like imide ring structure.

The nature of the N-substituent has a pronounced effect on the decomposition pathway. Polymers with N-tert-alkyl substituents, for example, tend to decompose at lower temperatures (around 240–280°C) via a two-step reaction. researchgate.net The thermal stability can also be influenced by the co-monomer in copolymer systems.

The table below provides thermal decomposition data for several polymers related to this compound derivatives, highlighting their thermal stability.

| Polymer | Onset Decomposition Temp. (TGA, °C) | Maximum Decomposition Temp. (°C) | Notes | Reference |

| Poly(N-alkylmaleimides) | >300 | 400-440 | General stability for straight-chain alkyls | researchgate.net |

| Poly(N-tert-butylmaleimide) | ~240 | - | Lower stability due to bulky tert-butyl group | researchgate.net |

| Anthracene-Methyl Maleimide Copolymer | ~250 | - | Degradation involves a retro-Diels-Alder reaction | |

| Poly(styrene-co-maleic anhydride) | ~350 | ~420 | Stability of a common precursor backbone | rsc.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of N-Methylmaleamic acid, providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Similarly, ¹³C NMR spectroscopy would identify the distinct carbon environments within the molecule, including the methyl carbon, the two olefinic carbons, the amide carbonyl carbon, and the carboxylic acid carbonyl carbon. chemicalbook.com

For more complex structural assignments and to resolve ambiguities that may arise from one-dimensional spectra, advanced 2D NMR techniques are indispensable. wikipedia.org These methods provide correlation maps between different nuclei, offering deeper insights into the molecular framework.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network within this compound. numberanalytics.com For instance, it would show the coupling between the two vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. wikipedia.orgnumberanalytics.com This would definitively link each proton signal to its corresponding carbon atom in the this compound structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. numberanalytics.com This can be particularly useful in determining the stereochemistry around the double bond (Z- or E-isomer) by observing the through-space interactions between the vinyl protons and other parts of the molecule.

The application of these 2D NMR methods, often in combination, allows for an unambiguous assignment of all proton and carbon signals and confirms the covalent structure of this compound. nih.govdiva-portal.org

In situ NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time. This technique could be applied to study the formation of this compound, for instance, from the reaction of maleic anhydride (B1165640) and methylamine (B109427). By acquiring NMR spectra at regular intervals, one could track the disappearance of reactant signals and the appearance of product signals, providing kinetic data and insights into the reaction mechanism. Similarly, the hydrolysis of this compound to maleic acid and methylamine under different conditions (e.g., varying pH) can be monitored to understand its stability and degradation pathways. researchgate.netacs.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. chemicalbook.comexo-ricerca.it Key expected absorptions include:

O-H stretch: A broad band typically in the region of 2500-3300 cm⁻¹ for the carboxylic acid.

N-H stretch: A band around 3300 cm⁻¹ for the secondary amide.

C=O stretch: Two distinct carbonyl stretching bands, one for the carboxylic acid (around 1700-1730 cm⁻¹) and one for the amide (amide I band, around 1640-1680 cm⁻¹).

C=C stretch: A band in the 1620-1680 cm⁻¹ region for the alkene.

N-H bend: The amide II band, typically found around 1510-1550 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman data for this compound is not detailed in the search results, it would also show characteristic peaks for the various functional groups, with non-polar bonds like the C=C double bond often giving strong Raman signals. guidechem.com

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. chemicalbook.comscienceopen.com It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

The nominal molecular weight of this compound (C₅H₇NO₃) is 129.12 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its elemental formula.

Fragmentation patterns observed in the mass spectrum (e.g., using techniques like electron ionization or collision-induced dissociation) can provide further structural information. For example, the loss of a water molecule (H₂O), a carboxyl group (COOH), or cleavage of the amide bond would result in characteristic fragment ions, helping to piece together the molecular structure.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. fzu.czxos.com For this compound, single-crystal XRD analysis would provide precise information on bond lengths, bond angles, and torsion angles. researchgate.net

Chromatographic Techniques for Purity and Reaction Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities and for analyzing the composition of reaction mixtures. epo.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for assessing the purity of this compound. researchgate.netacs.org A reversed-phase HPLC method would typically be used, where the compound is separated on a non-polar stationary phase with a polar mobile phase. A detector, such as a UV detector, would quantify the amount of this compound present, and the appearance of other peaks would indicate impurities. HPLC can also be used to monitor the progress of reactions involving this compound. scienceopen.com

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound would likely require derivatization to increase its volatility. thermofisher.comnih.govnih.gov For instance, silylation of the carboxylic acid and amide protons would yield a less polar and more volatile derivative. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification based on their mass spectra and fragmentation patterns. This technique is highly sensitive and is often used for the trace analysis of related compounds like methylmalonic acid in biological samples. thermofisher.comnih.govnih.gov

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for qualitatively monitoring reactions and checking the purity of this compound. By spotting the sample on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it with an appropriate mobile phase, the separation of this compound from reactants or impurities can be visualized, often using a UV lamp.

These chromatographic techniques are crucial for both synthetic chemistry applications and for the quantitative analysis of this compound in various matrices. scientiaricerca.comscispace.com

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for examining the intrinsic properties of N-Methylmaleamic acid at the atomic and electronic levels. These calculations provide a detailed picture of the molecule's structure and electron distribution.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. youtube.comyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. ossila.comwuxibiology.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. ossila.comwuxibiology.com The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the carboxylate group and the amide nitrogen, while the LUMO is likely to be distributed over the electron-deficient carbonyl carbons.

Table 1: Illustrative Frontier Molecular Orbital Properties of this compound (Note: The following data is illustrative and based on typical values for similar organic molecules, as specific computational results for this compound are not readily available in the cited literature.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Conformational Analysis

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the transition states that connect them. researchgate.netu-szeged.huresearchgate.net The relative energies of these conformers determine their population at a given temperature.

Key torsional angles in this compound include the rotation around the C-C single bond of the maleamic acid backbone and the C-N amide bond. The planarity of the double bond and the amide group introduces rigidity, but rotation around the other single bonds allows for significant flexibility. Computational methods can be used to generate a potential energy surface by systematically varying these torsional angles and calculating the energy at each point. researchgate.netu-szeged.huresearchgate.net This analysis can reveal the most stable conformations, which are often stabilized by intramolecular hydrogen bonds, for instance, between the carboxylic acid proton and the amide carbonyl oxygen.

Reaction Pathway Modeling and Energy Profiles

This compound can undergo an intramolecular cyclization reaction to form N-methylmaleimide and water. Computational modeling of this reaction pathway can provide detailed information about the reaction mechanism, including the identification of transition states and intermediates. researchgate.netarxiv.orgresearchgate.netresearchgate.net

By calculating the energies of the reactant, transition state(s), and product(s), an energy profile for the reaction can be constructed. The activation energy, which is the energy difference between the reactant and the highest energy transition state, determines the reaction rate. arxiv.org These calculations can also elucidate the role of catalysts, such as acids or bases, in lowering the activation energy and facilitating the reaction. For the cyclization of this compound, the reaction likely proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the amide nitrogen on the carboxylic acid carbon.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govrsc.orgrsc.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the dynamics, structure, and thermodynamics of this compound in various environments, such as in aqueous solution. nih.govmdpi.comresearchgate.net

MD simulations can be used to study the solvation of this compound, including the formation of hydrogen bonds with water molecules and the structure of the surrounding solvent shell. mdpi.comresearchgate.net These simulations can also provide information about the conformational dynamics of the molecule, such as the rates of conformational transitions. For systems containing multiple this compound molecules, MD simulations can be used to investigate aggregation and self-assembly processes. rsc.orgrsc.org

Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization. These predictions are often based on the results of quantum chemical calculations.

Predicted spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, can be compared with experimental spectra to confirm the structure of the molecule. mit.edufrontiersin.orgarxiv.orgarxiv.orgnih.govarxiv.orgrogue-scholar.org

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting predicted IR spectrum will show characteristic peaks for the various functional groups present in the molecule, such as the C=O stretching vibrations of the carboxylic acid and amide groups, the N-H stretching and bending vibrations, and the C=C stretching vibration. mit.eduarxiv.orgnih.govarxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be predicted by calculating the magnetic shielding tensors for each nucleus. frontiersin.orgarxiv.orgrogue-scholar.orgnmrdb.org These predicted chemical shifts are valuable for assigning the peaks in experimental NMR spectra.

Structure-Reactivity Correlations through Computational Approaches

Computational approaches can be used to establish quantitative structure-activity relationships (QSAR) and structure-reactivity correlations. mdpi.comresearchgate.net By calculating a set of molecular descriptors from the computed structure of this compound, it is possible to correlate these descriptors with its observed reactivity or biological activity. mdpi.comresearchgate.net

Key quantum chemical descriptors that are often used in these correlations include:

Frontier orbital energies (HOMO and LUMO): As mentioned earlier, these are related to the molecule's ability to donate or accept electrons. wuxibiology.com

Electrostatic potential: This can identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack.

Atomic charges: These can provide insights into the distribution of charge within the molecule.

By developing correlations between these descriptors and experimental data, it is possible to predict the reactivity of this compound and related compounds.

Applications in Materials Science and Industrial Synthesis Research

Precursor in High-Performance Polymer Synthesis

Research has extensively focused on N-Methylmaleamic acid and its analogs as precursors for high-performance polymers. The synthesis of these polymers typically involves a two-step process where the amic acid is first formed and then converted, often through thermal or chemical means, into the final, robust polymer structure. This intermediate step is crucial as it allows for the creation of a soluble and processable prepolymer, which can be easily shaped into films, fibers, or coatings before being cured into its final, intractable form.

This compound is a fundamental precursor in the synthesis of polyimides (PIs) and polyamideimides (PAIs), which are classes of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The general synthesis route involves the reaction of a diamine with a dianhydride to form a polyamic acid (the polymer analog of this compound), which is subsequently cyclized through a process called imidization to form the polyimide. caplinq.comresearchgate.net

The imidization of the polyamic acid precursor is a critical step that dictates the final properties of the polymer. This process involves the elimination of water and the formation of a stable five-membered imide ring. caplinq.com Research has shown that the conditions of this thermal treatment, such as temperature and duration, significantly affect the degree of imidization and the resulting polymer's characteristics. scispace.com

Polyamideimides are synthesized using monomers that contain both amide and imide-forming functional groups. For instance, a diimide-dicarboxylic acid can be reacted with various aromatic diamines through direct polycondensation to create PAIs. gfzxb.orgnih.gov These polymers combine the excellent thermal properties of polyimides with the solubility and processability often associated with polyamides.

Key Research Findings in Polyimide & Polyamideimide Synthesis:

| Precursor/Monomer System | Polymer Type | Key Findings & Properties |

| Pyromellitic dianhydride (PMDA) and 4,4'-diaminodiphenyl ether (POP) | Polyimide (via polyamic acid) | The polyamic acid precursor is soluble; thermal cyclization at 300°C yields the intractable polyimide. caplinq.com |

| Bisphenol A-type diamine and dianhydride monomers | Photosensitive Polyimide | The polyamic acid ester precursor (BAFPAE) demonstrates excellent solubility in various solvents, up to 80 wt%. scispace.com |

| Diimide-dicarboxylic acid (ADBTB) and various aromatic diamines | Polyamideimide (PAI) | Resulting PAIs are amorphous, readily soluble in organic solvents, and exhibit glass transition temperatures between 230–254°C. gfzxb.org |

| 3-Trimellitimido-4-methoxybenzoic acid (TMBA) and various diamines | Polyamideimide (PAI) | Synthesized PAIs show high thermal stability with glass transition temperatures ranging from 281 to 377°C and exhibit film-forming ability. nih.gov |

The chemistry of this compound is foundational to the development of advanced resins and coatings, particularly through its conversion to N-methylmaleimide. Maleimide-functionalized resins are highly valued in formulations for UV-curable and thermally stable coatings. These resins leverage the reactivity of the maleimide (B117702) group for cross-linking, which imparts durability, hardness, and resistance to the final coating. specificpolymers.com

In the development of hybrid coatings, maleimide-modified epoxy resins are synthesized and combined with silica (B1680970) sols prepared via the sol-gel method. This approach creates organic-inorganic hybrid materials with enhanced surface properties, such as improved hardness and abrasion resistance, for coating applications on substrates like polycarbonate. specificpolymers.com Furthermore, maleimide-functional resins are integral to high-performance coatings used in demanding sectors like aerospace and automotive electronics, where their ability to form stable covalent bonds provides long-term durability.

Role in Adhesives and Sealants Research

Research into high-performance adhesives and sealants has identified maleamic acids and their derivatives, particularly bismaleimides (BMIs), as critical components for formulations requiring high thermal resistance and superior bonding strength. caplinq.comresearchgate.netrbhltd.com Olefin-maleamic acid (OMA) resins have been developed as water-soluble, formaldehyde-free adhesives for wood-based panels. gfzxb.org These resins cure under high-temperature pressing, where the amic acid group undergoes both imidization and esterification with the hydroxyl groups in wood, forming strong, water-resistant covalent bonds. gfzxb.org

Bismaleimide (B1667444) resins are used as base resins or additives in structural adhesives designed for high-temperature applications. caplinq.compolymerinnovationblog.com They can be formulated to produce adhesives that are tough, flexible, and demonstrate excellent peel strength. caplinq.com Maleimide-terminated polyimides are also incorporated into two-part acrylic structural adhesive systems to improve thermal stability, strength, and toughness. google.com The unique chemistry of maleimides allows for curing via addition reactions, which avoids the formation of volatile byproducts, a significant advantage in creating strong, void-free bond lines in structural adhesives and electronic encapsulants. polymerinnovationblog.com

Properties of Maleimide-Based Adhesives:

| Adhesive Type | Key Components | Curing Mechanism | Noteworthy Properties |

| Olefin-Maleamic Acid (OMA) Resin | Olefin-maleic anhydride (B1165640) copolymer, Ammonia | Imidization and esterification with wood hydroxyl groups | Formaldehyde-free, water-soluble, excellent bonding for wood panels. gfzxb.org |

| Bismaleimide (BMI) Structural Adhesive | Bismaleimide resin, Epoxy modifiers, Tougheners | Thermal addition polymerization (e.g., ene addition) | High thermal stability (>300°C), high shear strength, suitable for bonding carbon-fiber-reinforced polymers (CFRP). researchgate.netpolymerinnovationblog.com |

| Acrylic Structural Adhesive | Acrylic monomers, Maleimide-terminated polyimide | Free-radical polymerization | Improved thermal stability, strength, and toughness. google.com |

Research on this compound as a Chemical Intermediate

This compound serves as a crucial chemical intermediate, primarily in the synthesis of N-methylmaleimide. This transformation is a cyclodehydration reaction, where the carboxylic acid and amide groups react intramolecularly to form the five-membered imide ring with the elimination of a water molecule. This process is typically achieved by heating the amic acid in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate (B1210297).

The synthesis of N-substituted maleimides from their corresponding amic acids is a well-established method. For example, N-phenylmaleimide is prepared by treating maleanilic acid (N-phenylmaleamic acid) with acetic anhydride. researchgate.net This demonstrates the general utility of amic acids as stable, isolable intermediates for maleimide production. The ability to synthesize various N-cyclic maleamic acids at high yields makes them valuable starting compounds for a wide range of N-cyclic maleimides, which are used as monomers and chemical building blocks. google.com The conversion of the amic acid to the imide is a key step that transforms the molecule into a reactive dienophile for Diels-Alder reactions or a monomer for addition polymerization. researchgate.net

Sustainable and Scalable Industrial Synthesis Research (Methodologies, not industrial processes details)

Research into the synthesis of this compound and related compounds is increasingly focused on sustainable and scalable methodologies. A primary route to this compound involves the reaction of maleic anhydride with methylamine (B109427). douwin-chem.com The sustainability of this process is therefore linked to the production of maleic anhydride itself. Recent research has explored the synthesis of maleic acid, the precursor to its anhydride, from bio-based, renewable sources like furfural (B47365), which can be derived from biomass. polymerinnovationblog.com This shift from petrochemical feedstocks (like benzene (B151609) or butane) to renewables represents a significant step towards greener industrial synthesis.

Methodologies are also being developed to make the amidation and subsequent reactions more environmentally friendly. Research has demonstrated that syntheses of related N-formylamides and N-acyl tryptamines can be achieved under very mild, room-temperature conditions, sometimes using more sustainable coupling reagents like propylphosphonic anhydride (T3P) and minimizing the use of halogenated solvents. tandfonline.commdpi.com Such approaches, characterized by operational simplicity and reduced energy consumption, offer a model for future scalable and sustainable industrial syntheses of this compound and its derivatives. The focus is on developing robust catalytic systems and processes that improve yield and reduce waste, aligning with the principles of green chemistry.

Emerging Research Frontiers and Future Directions

Integration with Supramolecular Chemistry

Supramolecular chemistry, which focuses on non-covalent interactions to build complex, functional systems, offers a promising new avenue for N-Methylmaleamic acid research. The unique molecular structure of this compound, featuring hydrogen bond donors (amide N-H, carboxylic O-H) and acceptors (carbonyl oxygens), as well as hydrophobic regions (methyl group, ethylene (B1197577) backbone), makes it an ideal candidate for designing self-assembling systems and host-guest complexes. nih.govrsc.org

Host-Guest Chemistry : The principles of host-guest chemistry involve the encapsulation of a "guest" molecule within a larger "host" molecule, such as cyclodextrins, calixarenes, or cucurbiturils. thno.orgresearchgate.netrsc.org This interaction can enhance the solubility, stability, and bioavailability of the guest molecule. nih.govnih.gov this compound, with its compact size and defined functional groups, could act as a guest, with its properties being modulated by the host's cavity. This could lead to the development of novel delivery systems or sensors. Research on related systems, such as poly(methyl vinyl ether-co-maleic acid) hydrogels containing cyclodextrins, demonstrates the feasibility of incorporating similar structures into host-guest frameworks to modify material properties. qub.ac.uk

Self-Assembly : Molecules can spontaneously organize into ordered structures through interactions like hydrogen bonding and hydrophobic forces. nih.govrsc.org Research on N-maleoylchitosan, a derivative of the related maleic acid, shows that it can self-assemble in aqueous media into fiber-like aggregates, driven primarily by hydrophobic interactions. nih.gov These aggregates have potential applications in tissue engineering. nih.gov Similarly, this compound possesses the requisite amphiphilicity to form higher-order structures like micelles, vesicles, or gels under specific conditions. nih.gov

Interactive Table: Potential Supramolecular Interactions of this compound

| Interaction Type | Participating Functional Group(s) | Potential Outcome |

|---|---|---|

| Hydrogen Bonding | Carboxylic Acid (-COOH), Amide (-CONH-) | Formation of dimers, chains, or sheets |

| Host-Guest Inclusion | Entire Molecule | Enhanced solubility, controlled release |

| Hydrophobic Effects | Methyl Group (-CH3), Alkene Backbone (-CH=CH-) | Aggregation, micelle formation in aqueous media |

Applications in Advanced Functional Materials Research

The functional groups present in this compound—a polymerizable double bond, a reactive carboxylic acid, and a hydrogen-bonding amide group—make it an attractive monomer for the synthesis of advanced functional materials.

Hydrogels : Hydrogels are cross-linked polymer networks capable of absorbing large amounts of water. Polymers derived from maleic acid and its analogues have been extensively used to create hydrogels for various applications. For instance, hydrogels based on poly(methyl vinyl ether-co-maleic acid) have been developed for the sustained delivery of hydrophobic drugs. nih.gov Similarly, copolymers of methacrylic acid and maleic acid have been synthesized via free radical polymerization to form hydrogels whose swelling behavior is sensitive to pH. orientjchem.org The carboxylic acid group in this compound can impart pH-responsiveness, allowing for the design of "smart" hydrogels that swell or collapse in response to changes in environmental pH, making them suitable for targeted drug delivery or as sensors. mdpi.com

Biodegradable Polymers and Scaffolds : The amide bond in the this compound structure suggests the potential for creating polymers with biodegradable characteristics. Materials derived from similar structures, like N-maleoylchitosan, are being explored for tissue engineering scaffolds due to their biocompatibility and ability to form fibrous aggregates. nih.gov By polymerizing or co-polymerizing this compound, it may be possible to create new biocompatible materials for medical implants and regenerative medicine.

Interactive Table: Potential Applications of this compound-Based Polymers

| Material Type | Key Property | Potential Application | Relevant Precedent |

|---|---|---|---|

| pH-Responsive Hydrogel | Swelling dependent on pH | Oral drug delivery systems | Poly(methacrylic acid-co-maleic acid) hydrogels orientjchem.org |

| Mucoadhesive Polymer | Adhesion to mucosal surfaces | Enhanced drug absorption | Poly(methyl vinyl ether-co-maleic acid) systems nih.gov |

| Biodegradable Scaffold | Formation of biocompatible fibers | Tissue engineering | N-maleoylchitosan self-assembly nih.gov |

Green Synthesis and Sustainable Chemistry Initiatives

Modern chemical synthesis is increasingly guided by the principles of green chemistry, which prioritize the use of renewable resources, reduction of waste, and elimination of hazardous solvents. acs.orgmdpi.com The synthesis of this compound and related compounds is well-suited to these initiatives.

The conventional synthesis of maleamic acids often involves the reaction between a primary amine and maleic anhydride (B1165640) in solvents such as dichloromethane, toluene, or diethyl ether, which can pose health and environmental risks. mdpi.com Recent research has demonstrated greener alternatives. One highly efficient method involves the di-N-acylation of diamines with maleic anhydride using acetic acid as a solvent. mdpi.com Another patented method highlights the use of acetic acid for reacting N-cyclic amines with maleic anhydride to achieve high yields of the corresponding N-cyclic maleamic acid. google.com These methods utilize less hazardous solvents and often require minimal work-up procedures, aligning with green chemistry goals. mdpi.com

The fundamental reaction for producing this compound—the addition of methylamine (B109427) to maleic anhydride—is an example of an atom-economical reaction, where all atoms of the reactants are incorporated into the final product, generating no by-products. prepchem.com Future research can focus on optimizing this reaction using solvent-free methods, such as mechanochemistry, or employing bio-based solvents to further enhance its sustainability profile. acs.orgscispace.com

Interactive Table: Comparison of Synthetic Routes for Maleamic Acids

| Method | Solvent(s) | Key Advantages | Reference |

|---|---|---|---|

| Traditional Synthesis | Dichloromethane, Toluene, Diethyl Ether | Established procedures | mdpi.com |

| Green Di-N-Acylation | Acetic Acid | Environmentally benign solvent, high yield, minimal work-up | mdpi.com |

| N-Cyclic Synthesis | Acetic Acid | High efficiency and yield for cyclic amines | google.com |

Challenges and Opportunities in this compound Research

Despite its potential, the widespread application of this compound is hindered by several challenges, which in turn create significant research opportunities.

Challenges :

Chemical Stability : A primary challenge is the inherent lability of the maleamic acid structure. Under high temperatures or in acidic/basic conditions, it can isomerize to the thermodynamically more stable trans-isomer, N-methylfumaramic acid. researchgate.net Furthermore, the molecule can be susceptible to hydrolysis. researchgate.net

Reaction Selectivity : During cyclization to form the corresponding imide (N-methylmaleimide), there is a risk of forming the isoimide (B1223178) as a by-product. Controlling the reaction conditions to favor the desired imide product is a significant synthetic challenge. electronicsandbooks.com

Polymerization Control : While the double bond is suitable for polymerization, controlling the stereochemistry and achieving high molecular weight polymers can be difficult, potentially limiting the mechanical properties of the resulting materials.

Opportunities :

Novel Monomer Development : The challenges associated with its stability present an opportunity to use this compound as a precursor for more stable monomers or as a component in stimuli-responsive polymers that degrade under specific conditions.

Functional Building Block : Its trifunctional nature (alkene, acid, amide) is a major opportunity. It can be used as a versatile building block in organic synthesis and for the creation of complex macromolecular architectures.

Sustainable Materials : The potential for green synthesis provides an opportunity to develop a portfolio of sustainable materials derived from a readily accessible chemical. mdpi.com

Interactive Table: Summary of Challenges and Opportunities

| Area | Challenge | Research Opportunity |

|---|---|---|

| Chemical Synthesis | Isomerization to fumaramic acid and potential for hydrolysis. researchgate.net | Develop stabilized derivatives; explore isomerization as a switching mechanism. |

| Reaction Control | Lack of selectivity in cyclization reactions (imide vs. isoimide). electronicsandbooks.com | Investigate new catalytic systems and reaction conditions for selective synthesis. |

| Polymer Science | Difficulty in controlling polymerization and achieving high molecular weight. | Design novel co-polymers; explore controlled polymerization techniques. |

Unexplored Reactivity and Derivatization Pathways

The multifunctional character of this compound opens up a vast landscape of unexplored chemical transformations. Each functional group serves as a handle for specific derivatization, allowing for the synthesis of a wide array of novel compounds.

Reactions at the Carboxylic Acid : The -COOH group can undergo standard transformations such as esterification to produce esters with varied properties or conversion to acid chlorides for further reactions. It can also be used to form amides by reacting with other amines, creating peptide-like structures or cross-linking polymer chains. Derivatization with reagents like 2,3,4,5,6-pentafluorobenzyl bromide has been used for the analysis of related dicarboxylic acids and could be applied here for analytical purposes. nih.govnih.gov